Androstenone Hydrazone

Vue d'ensemble

Description

Synthesis Analysis

Androstenone hydrazone and its derivatives are synthesized via multistep pathways involving the reaction of androstenone or its precursors with hydrazine or hydrazone derivatives. For example, novel 17-exo-oxadiazoles and -thiadiazoles in the Δ(5) androstene series were synthesized from pregnenolone acetate and pregnadienolone acetate via pathways involving N-acylhydrazones derived from androstene carbaldehydes (Kovács et al., 2015). Another approach involved synthesizing 17-hydrazone derivatives from androstenedione, leading to compounds with antiproliferative activities (Chen et al., 2018).

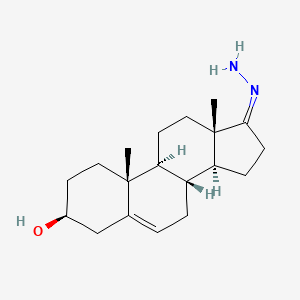

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of the hydrazone moiety (-NHN=CH-) attached to the androstene skeleton. This modification significantly influences the electronic and spatial configuration of the molecule, affecting its chemical reactivity and interaction with biological targets. For instance, hydrazones derived from epi-androsterone showed the formation of various heterocyclic derivatives, indicating the structural diversity achievable through hydrazone modification (Abdelhalim et al., 2011).

Applications De Recherche Scientifique

1. Synthèse des hydrazones, des quinazolines et des bases de Schiff L'Androstenone Hydrazone peut être utilisé dans la synthèse des hydrazones, des quinazolines et des bases de Schiff {svg_1}. Ceci est réalisé en combinant des aldéhydes appropriés avec quatre hydrazides {svg_2}. L'approche mécanochimique est généralement un meilleur choix pour les quinazolines, tandis que la réaction de fusion à l'état solide est plus efficace pour les dérivés des hydrazones à base d'acide (iso)nicotinique {svg_3}.

Approche chimiométrique dans le suivi des réactions

La synthèse des hydrazones, des quinazolines et des bases de Schiff peut être surveillée à l'aide d'une approche chimiométrique {svg_4}. Cette approche fournit un aperçu des profils de réaction et des temps de réaction {svg_5}.

Activités biologiques

Les produits chimiques hydrazones, y compris l'this compound, ont une action biologique unique et une excellente capacité de coordination {svg_6}. Ils sont devenus des sujets brûlants dans la recherche pharmaceutique en raison de leur potentiel dans le traitement du cancer {svg_7}.

Traitement du cancer

Bien qu'aucun agent chimiothérapeutique n'ait été démontré comme étant 100 % efficace dans le traitement du cancer, les produits chimiques hydrazones se sont montrés prometteurs {svg_8}. Ils ciblent les voies de mort cellulaire comme l'apoptose, la nécrose et l'autophagie {svg_9}.

Capacité de chélation

Les ligands hydrazones, qui incluent l'this compound, ont suscité plus d'attention en raison de leur capacité de chélation {svg_10}. Ils sont fréquemment utilisés en chimie et en biochimie {svg_11}.

Applications pharmacologiques

En raison de leur facilité de synthèse et de leurs applications catalytiques potentielles, les hydrazones sont largement utilisées en pharmacologie {svg_12}.

Safety and Hazards

When handling Androstenone Hydrazone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

Mécanisme D'action

Target of Action

Androstenone Hydrazone is a derivative of Androstenedione . Androstenedione is a 19-carbon steroid hormone produced in the adrenal glands and the gonads . It serves as a precursor to testosterone as well as estrone and estradiol . Therefore, the primary targets of this compound are likely to be similar to those of Androstenedione, which include various steroid hormone receptors.

Mode of Action

It is known that androstenedione, from which this compound is derived, is an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol . Therefore, it can be inferred that this compound might interact with its targets in a similar manner, leading to the production of these hormones.

Biochemical Pathways

Androstenedione, the parent compound of this compound, is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase . It can be converted into androstenone by 5α-reductase, which can subsequently be converted into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase . These transformations are part of the steroid hormone biosynthesis pathway, which plays a crucial role in the regulation of various physiological processes.

Pharmacokinetics

The pharmacokinetics of androstenedione, its parent compound, have been reviewed It is expected that this compound would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to Androstenedione

Result of Action

Hydrazone derivatives have been reported to have antinociceptive and anti-inflammatory activities . The hydrazone with the greatest potency significantly reduced nociceptive behavior . Moreover, it was found to block the COX-2 enzyme, reducing arachidonic acid metabolism and consequently decreasing the production of prostaglandins, which are important inflammatory mediators .

Propriétés

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17-/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKFUDDFHUANII-BBNBXUPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N/N)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.